"2-Chloro-5-methylthiazole-4-carboxamide" properties and characteristics
"2-Chloro-5-methylthiazole-4-carboxamide" properties and characteristics
2-Chloro-5-methylthiazole-4-carboxamide: A Comprehensive Technical Guide on Properties, Synthesis, and Applications
Executive Summary
The 2-Chloro-5-methylthiazole-4-carboxamide scaffold represents a highly specialized and versatile building block in modern medicinal chemistry and agrochemical development[1]. Characterized by a densely functionalized heteroaromatic core, this compound enables the systematic exploration of structure-activity relationships (SAR) for novel therapeutic agents[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and a self-validating synthetic protocol designed for research and drug development professionals.
Structural & Physicochemical Profile
Accurate characterization of 2-Chloro-5-methylthiazole-4-carboxamide is critical for downstream applications. The molecule's unique arrangement of electron-withdrawing and sterically demanding groups dictates its reactivity and binding affinity[1].
Table 1: Quantitative Physicochemical Data & Identifiers
| Property / Identifier | Value / Description |
| Chemical Name | 2-Chloro-5-methylthiazole-4-carboxamide |
| CAS Number | 1379296-94-2 |
| Molecular Formula | C₅H₅ClN₂OS |
| Molecular Weight | 176.62 g/mol |
| Core Scaffold | 1,3-Thiazole |
| Predicted ¹H NMR (δ) | ~2.5 ppm (s, 3H, -CH₃); ~7.5-8.0 ppm (br s, 2H, -CONH₂) |
| Predicted ¹³C NMR (δ) | ~15-25 (-CH₃), ~130-140 (C5), ~140-150 (C4), ~150-160 (C2) |
| IR Signatures (cm⁻¹) | 3400-3200 (N-H stretch, amide), ~1650-1690 (C=O stretch) |
Note: High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact mass, with the presence of chlorine and sulfur generating a characteristic isotopic pattern essential for validating new chemical entities[1].
Mechanistic Role of the Scaffold (SAR)
The academic and industrial importance of the 2-chloro-5-methylthiazole-4-carboxamide scaffold lies in its modularity[1]. Each functional group serves a distinct mechanistic purpose in both chemical synthesis and biological target engagement:
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C2-Chloro Group : Acts as an electron-withdrawing moiety that modulates the lipophilicity of the thiazole ring[1]. Synthetically, it serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of diverse aryl or amine substituents.
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C4-Carboxamide Group : Functions as a critical hydrogen bond donor and acceptor. This group is frequently responsible for anchoring the molecule within the active sites of target proteins, such as cyclooxygenase (COX) enzymes or kinases[1].
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C5-Methyl Group : Provides essential steric bulk. This not only influences the rotational conformation of the adjacent C4-carboxamide—locking it into a bioactive geometry—but also blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the highly reactive C5 position[1].
Diagram 1: Structure-Activity Relationship (SAR) mapping of the thiazole-4-carboxamide core.
Synthetic Methodologies & Protocols
The synthesis of 2-chloro-5-methylthiazole-4-carboxamide requires a highly controlled, convergent approach. The most reliable route leverages the classical2 to build the heterocycle[2], followed by regioselective functional group transformations[1].
Diagram 2: Step-by-step synthetic pathway for 2-Chloro-5-methylthiazole-4-carboxamide.
Self-Validating Experimental Protocol
Phase 1: Hantzsch Thiazole Synthesis (Core Formation) Causality: The cyclocondensation of an α-haloketone with a thiourea derivative ensures the regioselective formation of the 1,3-thiazole ring[2][3]. Thiourea acts as both an S- and N-nucleophile.
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Dissolve 1.0 eq of ethyl 3-bromo-2-oxobutanoate in anhydrous ethanol.
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Add 1.1 eq of thiourea. Reflux the mixture for 2-4 hours.
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Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the α-haloketone spot and the appearance of a highly UV-active lower spot confirms the formation of ethyl 2-amino-5-methylthiazole-4-carboxylate.
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Cool to room temperature, neutralize with saturated NaHCO₃, extract with EtOAc, and concentrate.
Phase 2: Sandmeyer Chlorination (C2-Functionalization) Causality: Direct electrophilic chlorination of the thiazole ring is unselective and low-yielding. Converting the C2-amine to a diazonium salt, followed by copper(I)-mediated chloride displacement (Sandmeyer reaction), guarantees exclusive C2-chlorination[1].
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Suspend the intermediate from Phase 1 in concentrated HCl (aq) and cool to 0°C.
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Dropwise, add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) while maintaining the temperature below 5°C to form the diazonium intermediate.
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Slowly transfer the cold diazonium solution into a stirring solution of Copper(I) chloride (CuCl, 1.5 eq) in concentrated HCl at room temperature.
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Validation Check: The immediate evolution of nitrogen gas (N₂ bubbling) indicates successful diazonium decomposition and chloride substitution.
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Extract the aqueous layer with dichloromethane (DCM). Dry and concentrate to yield ethyl 2-chloro-5-methylthiazole-4-carboxylate.
Phase 3: Amidation (C4-Functionalization) Causality: The ester is converted to the primary amide using methanolic ammonia. This step is deliberately performed last because a primary amide could undergo unwanted side reactions during the harsh, acidic Sandmeyer diazotization in Phase 2.
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Dissolve the chlorinated ester in a 7N solution of ammonia in methanol (NH₃/MeOH).
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Stir the reaction mixture in a sealed pressure tube at 60°C for 12 hours.
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Validation Check: Monitor via LC-MS. The mass shift from the ester to the amide (M-OEt + NH₂) confirms the transformation[1].
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Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol to yield pure 2-Chloro-5-methylthiazole-4-carboxamide .
Biological Activities & Pharmaceutical Applications
The 2-chloro-5-methylthiazole-4-carboxamide scaffold is a privileged structure in drug discovery, serving as a precursor for numerous therapeutic agents[1][4]:
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Oncology & Enzyme Inhibition: Thiazole-4-carboxamide derivatives, particularly thiazole-4-carboxamide adenine dinucleotide (TAD) analogues, are potent inhibitors of inosine monophosphate dehydrogenase (IMPDH)[5]. These compounds have been shown to induce the differentiation of K562 erythroid leukemia cells, highlighting their potential as targeted anticancer agents[5].
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Anti-Inflammatory Agents: The scaffold is utilized in the synthesis of novel cyclooxygenase (COX) enzyme inhibitors. The carboxamide group is essential for anchoring the inhibitor within the COX active site, thereby modulating inflammatory pathways[1][4].
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Antimicrobial Efficacy: Modifications at the C2 position (via displacement of the chloro group) have yielded derivatives with broad-spectrum antibacterial properties, showing efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains[1][4].
Sources
- 1. 2-Chloro-5-methylthiazole-4-carboxamide | Benchchem [benchchem.com]
- 2. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of nonhydrolyzable analogues of thiazole-4-carboxamide and benzamide adenine dinucleotide containing fluorine atom at the C2' of adenine nucleoside: induction of K562 differentiation and inosine monophosphate dehydrogenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
